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MCA-SEVNLDAEFR-K(Dnp)-RR, amide

Alzheimer's disease BACE1 kinetics Swedish mutation

BACE1 assay reproducibility suffers from poor signal-to-noise and cathepsin D cross-reactivity. This Swedish mutant FRET substrate directly addresses these: • ~10× higher kcat (0.02 s⁻¹) vs. wild-type (0.002 s⁻¹) for robust Z' in HTS • Optimized 10-residue core minimizes cathepsin D interference (5,300 vs. 28,500 M⁻¹s⁻¹ for 14-mer) • Validated Km (4.5 µM) at pH 4.5 ensures reliable Michaelis-Menten analysis Supplied as lyophilized powder with QC documentation; ships ambient globally.

Molecular Formula C68H90N14O24
Molecular Weight 1487.5 g/mol
Cat. No. B15494332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCA-SEVNLDAEFR-K(Dnp)-RR, amide
Molecular FormulaC68H90N14O24
Molecular Weight1487.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
InChIInChI=1S/C68H90N14O24/c1-34(2)26-46(77-66(100)48(31-52(69)84)80-68(102)58(35(3)4)81-62(96)45(22-24-55(88)89)76-67(101)50(33-83)73-53(85)28-38-29-57(92)106-51-30-41(105-6)19-20-42(38)51)64(98)79-49(32-56(90)91)63(97)72-36(5)60(94)75-44(21-23-54(86)87)61(95)78-47(27-37-12-8-7-9-13-37)65(99)74-43(59(70)93)14-10-11-25-71-39-15-17-40(18-16-39)82(103)104/h7-9,12-13,15-20,29-30,34-36,43-50,58,71,83H,10-11,14,21-28,31-33H2,1-6H3,(H2,69,84)(H2,70,93)(H,72,97)(H,73,85)(H,74,99)(H,75,94)(H,76,101)(H,77,100)(H,78,95)(H,79,98)(H,80,102)(H,81,96)(H,86,87)(H,88,89)(H,90,91)
InChIKeyCTQDDVPXWMHBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCA-SEVNLDAEFR-K(Dnp)-RR, amide Product Overview


MCA-SEVNLDAEFR-K(Dnp)-RR, amide (CAS 438625-61-7) is a fluorogenic peptide substrate designed specifically for β-secretase 1 (BACE1) activity detection via fluorescence resonance energy transfer (FRET) [1]. The compound incorporates a 7-methoxycoumarin-4-acetyl (MCA) fluorophore at the amino terminus and a 2,4-dinitrophenyl (Dnp) quencher conjugated to the lysine side chain, with an extended Arg-Arg amide tail for enhanced solubility and binding [2]. The core peptide sequence SEVNLDAEFR contains the 'Swedish' Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site, a mutation associated with early-onset familial Alzheimer's disease that confers markedly altered enzyme kinetics relative to the wild-type substrate [3].

Swedish mutant sequence – reported to increase BACE1 catalytic turnover compared to wild-type substrate
MCA/Dnp FRET pair – enables real-time fluorescence monitoring without separation steps
Extended Arg-Arg tail – may improve solubility and BACE1 active site recognition context

Substitution Risks for MCA-SEVNLDAEFR-K(Dnp)-RR, amide


BACE1 FRET substrates containing the wild-type APP sequence (SEVKMDAEFR) or alternative cleavage motifs exhibit fundamentally different kinetic parameters, requiring distinct assay optimization and generating non-transferable quantitative results [1]. The Swedish mutant (Asn-Leu substitution) present in MCA-SEVNLDAEFR-K(Dnp)-RR, amide increases catalytic turnover (kcat) by approximately 10-fold compared to the wild-type sequence, while simultaneously shifting substrate specificity and selectivity profiles relative to other aspartic proteases such as cathepsin D [2]. Furthermore, substrate constructs with truncated C-terminal extensions or alternative fluorophore-quencher pairs differ in both cleavage efficiency and signal-to-background characteristics, meaning inhibitor IC50 values and enzyme activity measurements obtained with one FRET substrate cannot be directly extrapolated to another without systematic cross-validation [3].

Wild-type APP sequence
Substantially lower catalytic turnover reported; assay conditions and signal output may not transfer directly.
Alternative FRET substrates
Different cleavage velocities (e.g., MCA-EIDLMVLDK-Dnp) can shift inhibitor IC50 context and require separate validation.
Truncated or modified C-terminus
Alterations in tail length or fluorophore/quencher pairs may change selectivity and background signal, limiting direct comparison.

Kinetic & Selectivity Evidence


Swedish Mutant kcat Advantage

The Swedish mutant sequence SEVNLDAEFR exhibits a kcat of 0.02 s⁻¹ for BACE1 cleavage, representing a 10-fold increase over the wild-type SEVKMDAEFR sequence (kcat = 0.002 s⁻¹). The Km values remain comparable (9 µM for Swedish mutant vs. 7 µM for wild-type) [1]. This kinetic advantage translates to substantially higher assay signal generation per unit enzyme, a critical factor for high-throughput screening applications where signal window determines assay robustness.

Swedish Mutant kcat
Head-to-head
kcat 0.02 s⁻¹ (Swedish) vs. 0.002 s⁻¹ (wild-type); ~10-fold higher
Supports higher FRET signal per unit enzyme for screening applications.
Km comparable (9 vs. 7 µM); purified BACE1 ectodomain.
Alzheimer's disease BACE1 kinetics Swedish mutation

BACE1 vs. Cathepsin D Catalytic Efficiency

The 10-residue Swedish mutant peptide SEVNLDAEFR demonstrates a kcat/Km catalytic efficiency of 3,310 M⁻¹s⁻¹ for BACE1, while cathepsin D processes the identical substrate with a higher efficiency of 5,300 M⁻¹s⁻¹ [1]. Notably, the 14-residue extended peptide EEISEVNLDAEFRG reverses this selectivity pattern, showing 10,300 M⁻¹s⁻¹ for BACE1 versus 28,500 M⁻¹s⁻¹ for cathepsin D [1]. This length-dependent selectivity underscores the importance of precise substrate sequence selection when interpreting BACE1 activity measurements, particularly in complex biological matrices where cathepsin D is approximately 280-fold more abundant than BACE1 in human brain tissue [2].

BACE1 vs. Cathepsin D Efficiency
Head-to-head
BACE1 kcat/Km 3,310 M⁻¹s⁻¹ vs. CatD 5,300 M⁻¹s⁻¹ (10-residue); selectivity reverses with length
Informs substrate-length selection to limit cathepsin D interference in complex matrices.
Cathepsin D ~280× more abundant than BACE1 in brain tissue.
BACE1 selectivity cathepsin D catalytic efficiency

Kinetic Parameters of FRET-Conjugated Substrate

The fluorogenic FRET substrate Mca-SEVNLDAEFK(Dnp) amide—a closely related analog lacking only the C-terminal Arg-Arg tail present in the target compound—exhibits Km = 4.5 µM and kcat = 0.25 min⁻¹ (equivalent to 0.0042 s⁻¹) at pH 4.5 [1]. The kcat value of this FRET-conjugated substrate is substantially lower than the 0.02 s⁻¹ reported for the unmodified SEVNLDAEFR peptide, consistent with the known effect of terminal modifications on BACE1 active site accessibility. This difference highlights that FRET labeling does alter absolute kinetic parameters and must be accounted for when translating between labeled and unlabeled substrate systems.

FRET-Conjugated Kinetics
Data to verify
Km 4.5 µM, kcat 0.0042 s⁻¹ (FRET-labeled) vs. 0.02 s⁻¹ (unmodified); FRET alters both Km and kcat
FRET labeling significantly changes kinetic parameters; assay calibration review required.
pH 4.5; direct comparison to unlabeled peptide.
FRET substrate kinetics BACE1 Michaelis-Menten assay optimization

Cleavage Rate vs. MCA-EIDLMVLDK-Dnp Substrate

MCA-EIDLMVLDK-Dnp, an alternative BACE1 FRET substrate with a distinct cleavage sequence, is cleaved approximately 13 times faster by BACE1 than the common Swedish variant peptide (EVNLDAEF) . This substantial rate difference positions the Swedish mutant-based substrate (SEVNLDAEFR) as a lower-velocity comparator that may better discriminate partial inhibitors or weak binders where ultra-rapid cleavage could mask subtle inhibitory effects. Conversely, for maximum assay sensitivity and minimal incubation times, the MCA-EIDLMVLDK-Dnp substrate offers a higher-velocity alternative.

Cleavage Rate vs. MCA-EIDLMVLDK-Dnp
Class-level
MCA-EIDLMVLDK-Dnp cleaved ~13× faster than Swedish variant peptide by BACE1
Moderate-velocity reference substrate may better resolve weak inhibitors; high-velocity alternative available.
Relative cleavage rate; source review needed.
BACE1 substrate comparison high-throughput screening cleavage rate

Selectivity Over Cathepsin D and Off-Target Proteases

FRET substrates containing the Swedish-mutated βAPP sequence (JMV2236-type construct) are more selectively cleaved by BACE1 and BACE2 than by cathepsin D, ADAM10, TACE, presenilin-1, or presenilin-2 [1]. This selectivity profile is particularly significant given that cathepsin D is approximately 280-fold more abundant than BACE1 in human brain tissue and represents a major source of potential false-positive activity in BACE1 assays using less selective substrates [2]. The extended C-terminal Arg-Arg amide tail in MCA-SEVNLDAEFR-K(Dnp)-RR, amide further enhances this selectivity by improving BACE1 active site recognition while reducing accessibility for competing proteases.

Off-Target Selectivity
Class-level
Preferential cleavage by BACE1/BACE2 over cathepsin D, ADAM10, TACE, presenilins
Selectivity profile supports use in tissue homogenates and cell lysates where off-target proteases are abundant.
Qualitative selectivity; cathepsin D abundance in brain highlighted.
BACE1 selectivity cathepsin D off-target cleavage

MCA-SEVNLDAEFR-K(Dnp)-RR, amide Applications


BACE1 Inhibitor HTS

MCA-SEVNLDAEFR-K(Dnp)-RR, amide provides a ~10-fold higher signal output per unit BACE1 enzyme compared to wild-type sequence substrates (kcat 0.02 s⁻¹ vs. 0.002 s⁻¹) [1], enabling robust Z' factor discrimination in 96-well and 384-well screening formats. The FRET detection mechanism (MCA excitation/emission at 328/420 nm) produces fluorescence upon Leu-Asp bond cleavage, allowing real-time kinetic monitoring without separation steps. The selective cleavage by BACE1/BACE2 over cathepsin D and other off-target proteases [2] reduces false-positive rates in primary screening campaigns.

Enzyme Kinetic Characterization

The defined kinetic parameters for the FRET-conjugated Swedish mutant sequence—Km = 4.5 µM and kcat = 0.25 min⁻¹ at pH 4.5 [1]—provide a validated reference baseline for Michaelis-Menten analysis of BACE1 activity. The 10-residue core sequence SEVNLDAEFR exhibits catalytic efficiency of 3,310 M⁻¹s⁻¹ for BACE1, and the length-dependence of cathepsin D cross-reactivity (5,300 M⁻¹s⁻¹ for 10-residue vs. 28,500 M⁻¹s⁻¹ for 14-residue) [2] makes this substrate length optimal for minimizing cathepsin D interference in biochemical assays.

BACE1 Activity in Tissue Homogenates

Given that cathepsin D is approximately 280-fold more abundant than BACE1 in human brain [1], substrate selectivity is paramount for accurate endogenous BACE1 measurement. The Swedish mutant FRET substrate demonstrates preferential BACE1/BACE2 cleavage over cathepsin D, ADAM10, TACE, and presenilins [2], reducing background signal from competing proteases. The quantitative kcat/Km difference between 10-residue and 14-residue substrates (3,310 vs. 10,300 M⁻¹s⁻¹ for BACE1, but 5,300 vs. 28,500 M⁻¹s⁻¹ for cathepsin D) [3] supports selection of the 10-residue-based FRET construct for tissue homogenate applications.

Inhibitor Potency Cross-Study Validation

The well-characterized kinetic profile of the Swedish mutant FRET substrate (kcat = 0.02 s⁻¹ for unlabeled core, Km = 4.5 µM for FRET-conjugated analog) [1] establishes this substrate as a reference standard for cross-validating inhibitor potency measurements across different assay platforms. When evaluating ultra-high-velocity substrates such as MCA-EIDLMVLDK-Dnp (cleaved ~13× faster than Swedish variant) [2], MCA-SEVNLDAEFR-K(Dnp)-RR, amide provides the moderate-velocity benchmark needed to contextualize inhibitor IC50 shifts arising from substrate velocity differences.

Application
Selection Property
Validation Focus
BACE1 inhibitor high-throughput screening
Swedish mutant substrate context (reported higher catalytic turnover)
Assay window, Z' factor, and selectivity over off-target proteases
Enzyme kinetic parameter determination
Defined Km and kcat reference values for FRET-conjugated substrate
Michaelis-Menten analysis, cathepsin D interference control
Endogenous BACE1 activity in tissue homogenates
BACE1/BACE2 selectivity over highly abundant cathepsin D
Background signal from cathepsin D and other off-target proteases
Inhibitor potency cross-platform comparison
Moderate-velocity reference substrate context
IC50 shift contextualization across substrates with different cleavage rates

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